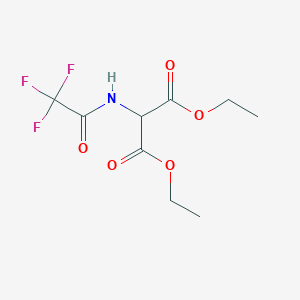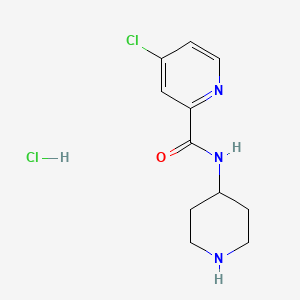![molecular formula C20H20N6 B1426452 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile CAS No. 1309141-29-4](/img/structure/B1426452.png)
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile
Vue d'ensemble
Description
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile is a compound belonging to the triazolodiazepine class, which merges structural features of diazepines and triazoles. It possesses unique chemical properties that make it valuable in various scientific domains.
Méthodes De Préparation
The synthetic routes for 6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile typically involve multistep processes, combining diazepine and triazole ring-forming reactions. Common starting materials include 3-phenethylamine, picolinonitrile, and a series of intermediates for triazole formation. Industrial production methods leverage advanced organic synthesis techniques to optimize yield and purity, often involving catalysis under controlled temperatures and pressures.
Analyse Des Réactions Chimiques
This compound engages in various types of reactions:
Oxidation
: Can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to further functionalization.
Reduction
: Reductive reactions can be carried out using reagents such as lithium aluminium hydride, potentially yielding amines or alcohols from nitriles.
Substitution
: Undergoes nucleophilic and electrophilic substitution reactions, typically using halides or alkyl groups. Common reagents and conditions include:
Oxidizing agents
: Potassium permanganate, chromium trioxide.
Reducing agents
: Lithium aluminium hydride. Major products formed from these reactions often include various functionalized derivatives, adding to its versatility.
Applications De Recherche Scientifique
The compound has broad applications across several fields:
Chemistry
: Used in the synthesis of other complex molecules.
Biology
: Investigated for its interactions with biological macromolecules.
Medicine
: Potential therapeutic uses, including as an anxiolytic or sedative.
Industry
: Utilized in materials science for developing new polymers and coatings.
Mécanisme D'action
The precise mechanism of action can vary based on its application. Generally, it interacts with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its effects in a biological context could involve binding to neurotransmitter receptors, altering their activity.
Comparaison Avec Des Composés Similaires
6-(3-Phenethyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7(6H)-yl)picolinonitrile stands out due to its unique combination of diazepine and triazole rings. Similar compounds include:
Diazepam
: Classic benzodiazepine with anxiolytic properties.
Alprazolam
: Another triazolo-benzodiazepine, commonly used for anxiety and panic disorders. While these compounds share certain pharmacological properties, this compound's structure grants it unique chemical and physical characteristics.
This detailed exploration should help you understand the multifaceted nature of this compound. Fascinating compound, right?
Propriétés
IUPAC Name |
6-[3-(2-phenylethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c21-15-17-7-4-8-18(22-17)25-12-11-20-24-23-19(26(20)14-13-25)10-9-16-5-2-1-3-6-16/h1-8H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBGPUZQRSBTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN2C1=NN=C2CCC3=CC=CC=C3)C4=CC=CC(=N4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)









![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)

![4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426391.png)
